molecular formula C4H7NO2S B2716313 (1Z)-buta-1,3-diene-1-sulfonamide CAS No. 83170-38-1

(1Z)-buta-1,3-diene-1-sulfonamide

Cat. No.: B2716313
CAS No.: 83170-38-1
M. Wt: 133.17
InChI Key: JOJDOXHITUMECT-ARJAWSKDSA-N
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Description

(1Z)-buta-1,3-diene-1-sulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a butadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-buta-1,3-diene-1-sulfonamide typically involves the reaction of buta-1,3-diene with sulfonamide under specific conditions. One common method is the addition of sulfonamide to buta-1,3-diene in the presence of a catalyst, such as a transition metal complex, which facilitates the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced catalytic systems and automated control mechanisms ensures consistent product quality and minimizes the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(1Z)-buta-1,3-diene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(1Z)-buta-1,3-diene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (1Z)-buta-1,3-diene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function and activity. Additionally, the butadiene backbone can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    (1E)-buta-1,3-diene-1-sulfonamide: Similar structure but different stereochemistry.

    Buta-1,3-diene-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.

    Buta-1,3-diene-1-amine: Contains an amine group instead of a sulfonamide group.

Uniqueness

(1Z)-buta-1,3-diene-1-sulfonamide is unique due to its specific stereochemistry and the presence of both a butadiene backbone and a sulfonamide group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1Z)-buta-1,3-diene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c1-2-3-4-8(5,6)7/h2-4H,1H2,(H2,5,6,7)/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJDOXHITUMECT-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C/C=C\S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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